2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile involves a Gewald reaction, a notable method for constructing thiophene derivatives through a multicomponent reaction involving ketones, malononitrile, and sulfur. This reaction pathway offers a versatile approach to synthesizing thiophene derivatives, which are crucial intermediates in organic synthesis. An example is the synthesis process where potassium carbonate serves as a highly efficient heterogeneous catalyst in a one-pot procedure, demonstrating the method's simplicity and high yield (Tang Xiao-hon, 2014).
Molecular Structure Analysis
The molecular structure of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile has been elucidated through experimental and quantum chemical calculations, revealing significant insights into its geometrical configuration. The studies include X-ray crystallography and computational methods that provide detailed information on the compound's electronic structure and spatial arrangement, highlighting the planarity of its thiophene ring and the spatial orientation of substituents which influence its reactivity and interaction with other molecules (H. Oturak et al., 2017).
Chemical Reactions and Properties
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile undergoes various chemical reactions, showcasing its versatility as a building block for synthesizing a wide range of heterocyclic compounds. For example, its reaction with phenylisothiocyanate leads to the formation of thiourea derivatives, which can further react with active methylene reagents to yield pyrimidine derivatives. This reactivity pattern underscores the compound's utility in constructing complex molecular architectures with potential biological activities (K. El-Sharkawy, 2012).
Scientific Research Applications
Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a related compound to 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, has been used in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines. These compounds have potential for various pharmacological applications (El-Kashef et al., 2007).
Production of Azo Dyes
A similar derivative, 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, has been utilized in the synthesis of azo dyes. These dyes display good coloration and fastness properties on polyester, indicating their potential in textile industry applications (Sabnis & Rangnekar, 1989).
Neuroprotective Effects
2-[(2,6-Dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, a compound structurally related to the one , demonstrated antioxidant activity in various brain regions of mice. This suggests its potential in protecting the brain against neuronal damages seen in neuropathologies (Fortes et al., 2013).
Antibacterial Activities of Schiff Bases
Thiophene-3-carbonitrile containing Schiff bases, synthesized from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, have shown significant antibacterial activities. This highlights their potential as antimicrobial agents (Khan et al., 2013).
Antifungal Activity and Drug Design
2-Aminothiophene derivatives, closely related to 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, were screened for antifungal activities and used in computer-aided drug design studies. These studies aimed at predicting structural characteristics influencing antifungal activities, thus guiding the synthesis of new derivatives for fungal infection treatment (Scotti et al., 2012).
Development of Antiarrhythmic and Antianxiety Compounds
Novel thiophene derivatives synthesized from compounds like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile have shown high antiarrhythmic, serotonin antagonist, and antianxiety activities. This suggests their potential in the development of treatments for these conditions (Amr et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-4-6-5-2-1-3-7(5)11-8(6)10/h1-3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILAXFOADRDGPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293037 | |
Record name | 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | |
CAS RN |
70291-62-2 | |
Record name | 70291-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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